molecular formula C17H15NO4 B1621400 Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate CAS No. 71066-97-2

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate

Cat. No.: B1621400
CAS No.: 71066-97-2
M. Wt: 297.30 g/mol
InChI Key: OCLNYWSLIPQUJX-SDXDJHTJSA-N
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Description

Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate is a heterocyclic organic compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 . It is a main product of BOC Sciences .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the decyclization of 3-[(2-oxo-1,2-diphenylethylidene)hydrazono]-5-arylfuran-2(3H)-ones by corresponding amines in a 1:1 molar ratio and refluxing in anhydrous toluene gives related compounds . Another example is the development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl [(Z)-(2-oxo-1,2-diphenylethylidene)amino] carbonate . The canonical SMILES representation is CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 .

Properties

CAS No.

71066-97-2

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl [(Z)-(2-oxo-1,2-diphenylethylidene)amino] carbonate

InChI

InChI=1S/C17H15NO4/c1-2-21-17(20)22-18-15(13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12H,2H2,1H3/b18-15-

InChI Key

OCLNYWSLIPQUJX-SDXDJHTJSA-N

Isomeric SMILES

CCOC(=O)O/N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2

SMILES

CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)ON=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate
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